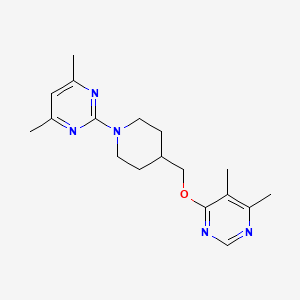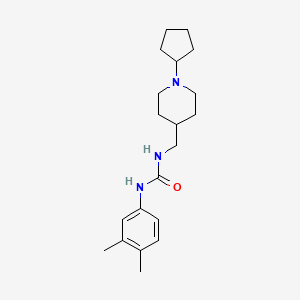
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2). HDAC2 is an important target for drug discovery due to its role in regulating gene expression and cell differentiation. In recent years, there has been a growing interest in the development of HDAC inhibitors for the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions. CPP-109 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of alcohol and cocaine addiction.
Wirkmechanismus
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its pharmacological effects by inhibiting the activity of HDAC2. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC2, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea increases the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including cell differentiation, apoptosis, and inflammation. The specific mechanism by which 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its effects on addiction and cognitive function is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity and synaptic function.
Biochemical and physiological effects:
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on gene expression and cellular processes, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and cognitive function. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to reduce oxidative stress and inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its selectivity for HDAC2, which reduces the risk of off-target effects and toxicity. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is also highly potent and has been shown to be effective at low concentrations in preclinical models. However, one limitation of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on addiction and cognitive function may be influenced by a number of factors, including the dose, duration of treatment, and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific disease pathways. Another area of interest is the investigation of the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in humans, particularly for the treatment of addiction and cognitive dysfunction.
Synthesemethoden
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyclopentylpiperidine-4-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethylphenyl isocyanate to form the urea intermediate. Finally, the urea intermediate is treated with formaldehyde and sodium cyanoborohydride to yield 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to reduce alcohol and cocaine self-administration, as well as decrease drug-seeking behavior in rats. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has anti-inflammatory effects and has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15-7-8-18(13-16(15)2)22-20(24)21-14-17-9-11-23(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAFPQIBVYWSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


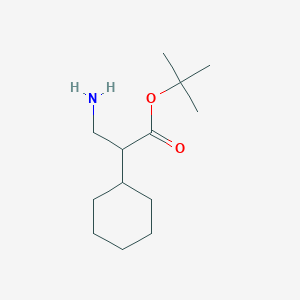

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)
![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)
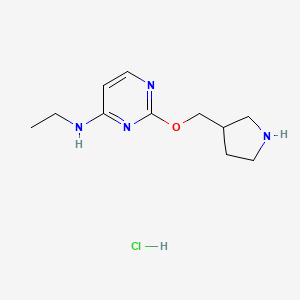

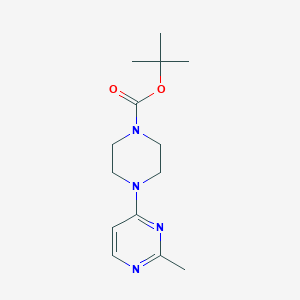
![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
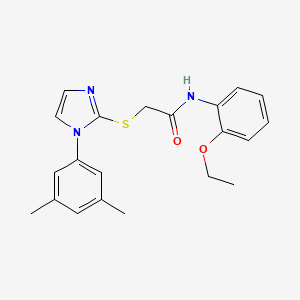
![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)
